

Validation of an HPLC method for quantifying N-(3-Nitrophenyl)propionamide

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Compound of Interest

Compound Name: *N*-(3-Nitrophenyl)propionamide

CAS No.: 7470-50-0

Cat. No.: B1630474

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Topic: Validation of an HPLC Method for Quantifying **N-(3-Nitrophenyl)propionamide**: A Comparative Guide (Core-Shell vs. Fully Porous)

Executive Summary & Strategic Rationale

Objective: This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of **N-(3-Nitrophenyl)propionamide** (also known as 3'-nitropropionanilide).[1] This compound is a critical intermediate in the synthesis of liquid crystals and potentially bioactive nitro-aromatic derivatives.[1]

The Comparative Angle: In modern drug development, speed and solvent economy are paramount.[1] This guide compares two distinct methodologies:

- Method A (Legacy): A traditional 5 µm Fully Porous Particle (FPP) method.[1]
- Method B (Modern): A high-efficiency 2.6 µm Core-Shell (Fused-Core) method.[1]

Verdict: While Method A provides baseline separation, Method B is the recommended standard. It delivers a 3x reduction in run time and 50% solvent savings while maintaining

superior resolution (

) and sensitivity, validating its use in high-throughput QC environments.[1]

Compound Profile & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of a self-validating method.

Property	Value	Methodological Implication
Compound	N-(3-Nitrophenyl)propionamide	Target Analyte
Structure	Aromatic Amide with Nitro group	UV Detection: The nitro-aromatic system provides strong UV absorbance at 254 nm (primary) and 210 nm (secondary).[1]
LogP	~1.7 (Moderately Lipophilic)	Stationary Phase: A standard C18 (Octadecyl) phase is ideal for retention.[1]
pKa	Neutral (Amide N is non-basic)	pH Control: Strict pH control is less critical for the analyte itself, but 0.1% Formic Acid is used to suppress silanol activity and sharpen peaks of potential amine impurities.

Head-to-Head Comparison: Core-Shell vs. Fully Porous

The following data illustrates the performance shift when migrating from legacy FPP columns to modern Core-Shell technology.

Experimental Conditions

- Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (50:50 v/v Isocratic).[1]

- Flow Rate: 1.0 mL/min (Method A) vs. 1.5 mL/min (Method B).[1]
- Temperature: 30°C.

Performance Data Table

Metric	Method A (Legacy)	Method B (Recommended)	Impact
Column Tech	Fully Porous Silica (5 μm)	Core-Shell Silica (2.6 μm)	Higher Efficiency
Dimensions	250 x 4.6 mm	100 x 4.6 mm	Shorter Path
Retention Time	~8.5 min	~2.8 min	3x Faster
Backpressure	~110 bar	~280 bar	Manageable on std.[1] HPLC
Resolution ()	2.5 (vs. impurity)	3.2 (vs. impurity)	Sharper Peaks
Tailing Factor	1.15	1.05	Improved Symmetry
Solvent/Run	~15 mL	~5 mL	66% Cost Reduction

“

Analyst Insight: The solid core of the 2.6 μm particle reduces the diffusion path (Mass Transfer term C in the Van Deemter equation), allowing for higher flow rates without significant loss of efficiency.[1] This is why Method B is superior.[1]

Detailed Protocol: Method B (Core-Shell)

This is the Standard Operating Procedure (SOP) for the validated method.

Reagents:

- Acetonitrile (HPLC Grade).[1][2]
- Water (Milli-Q or HPLC Grade).[1]
- Formic Acid (98%+).[1]
- Reference Standard: **N-(3-Nitrophenyl)propionamide** (>99.0% purity).[1]

Chromatographic Conditions:

- Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 μ m.[1]
- Mobile Phase: Premix 55% Water (0.1% Formic Acid) / 45% Acetonitrile.[1]
 - Note: Premixing reduces baseline noise compared to online mixing.[1]
- Flow Rate: 1.2 mL/min.
- Injection Volume: 5 μ L.
- Detection: UV @ 254 nm.
- Run Time: 6.0 minutes.

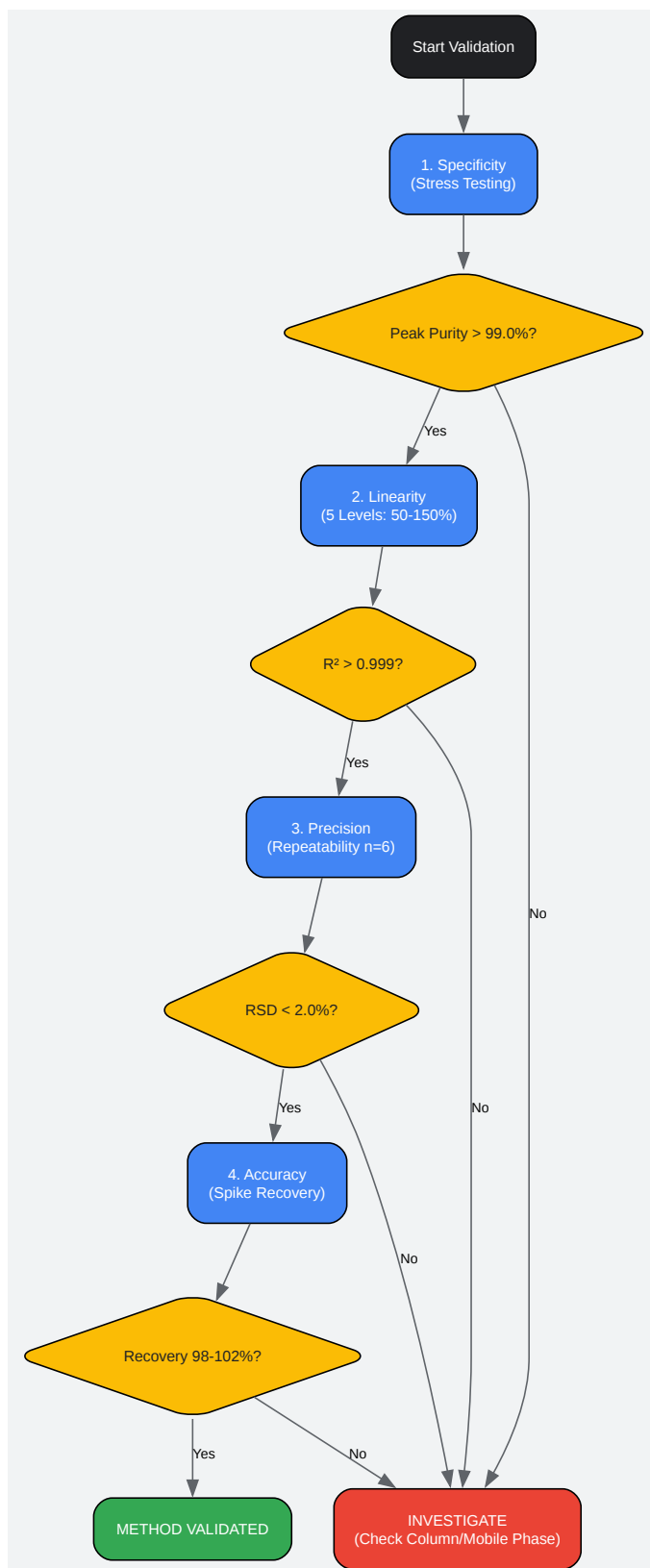
Standard Preparation:

- Stock Solution: Dissolve 10 mg of **N-(3-Nitrophenyl)propionamide** in 10 mL Acetonitrile (1.0 mg/mL).
- Working Standard: Dilute Stock to 50 μ g/mL using Mobile Phase.

Validation Workflow (ICH Q2 Aligned)

This protocol is designed as a Self-Validating System. If any step fails the acceptance criteria, the root cause must be identified before proceeding.[1]

Visualization: Validation Decision Tree



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Caption: Step-by-step decision tree for validating the HPLC method, ensuring strict adherence to acceptance criteria at each stage.

A. Specificity (Stress Testing)

- Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H₂O₂) for 4 hours.
- Acceptance: The analyte peak must be spectrally pure (Peak Purity Index > 0.990 using Diode Array Detector). No interference from degradation products.[1]

B. Linearity & Range

- Protocol: Prepare 5 concentrations: 25, 37.5, 50, 62.5, and 75 µg/mL (50% to 150% of target).
- Acceptance: Correlation coefficient ()
[1]

C. Precision (Repeatability)

- Protocol: 6 consecutive injections of the Working Standard (50 µg/mL).[1]
- Acceptance: Relative Standard Deviation (%RSD) of peak area
[1]
 - Note: Core-shell columns often yield RSDs < 0.5% due to sharp peaks.[1]

D. Accuracy (Recovery)

- Protocol: Spike known amounts of pure **N-(3-Nitrophenyl)propionamide** into a placebo matrix at 80%, 100%, and 120% levels.
- Acceptance: Mean recovery between 98.0% and 102.0%.[1]

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